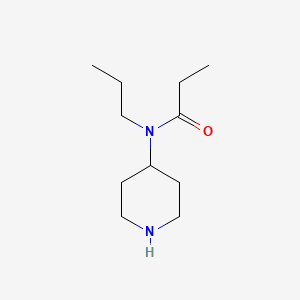

N-(piperidin-4-yl)-N-propylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-piperidin-4-yl-N-propylpropanamide |

InChI |

InChI=1S/C11H22N2O/c1-3-9-13(11(14)4-2)10-5-7-12-8-6-10/h10,12H,3-9H2,1-2H3 |

InChI Key |

LBBKAGHFGKEBJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Piperidin 4 Yl N Propylpropanamide

Retrosynthetic Analysis of N-(piperidin-4-yl)-N-propylpropanamide

A retrosynthetic analysis of this compound logically begins by disconnecting the robust amide bond. amazonaws.com This primary disconnection identifies two key synthons: a propanoyl cation equivalent and an N-propyl-piperidin-4-amine anion equivalent. These idealized fragments correspond to readily available chemical reagents.

A further disconnection of the N-propyl-piperidin-4-amine intermediate at the bond between the piperidine (B6355638) nitrogen and the propyl group reveals a piperidin-4-amine synthon and a propyl cation equivalent. This suggests an N-alkylation step in the forward synthesis.

Based on this analysis, a common forward synthetic route involves two main steps:

N-Alkylation: Introduction of the propyl group onto the piperidine nitrogen.

N-Acylation: Formation of the propanamide bond at the 4-position amino group.

The order of these steps can be crucial. Typically, the synthesis starts with a protected 4-aminopiperidine (B84694) derivative, which is first N-alkylated and then acylated after deprotection. An alternative, demonstrated in the synthesis of fentanyl, involves the reductive amination of N-phenethylpiperidin-4-one with aniline, followed by acylation. mdpi.com

Development and Optimization of Amide Bond Formation Strategies for this compound Synthesis

The creation of the amide linkage is a pivotal step in synthesizing this compound. This reaction involves coupling a propionic acid derivative with the secondary amine, N-propyl-piperidin-4-amine. The efficiency of this transformation is highly dependent on the activation of the carboxylic acid. researchgate.net

A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid component. fluorochem.co.ukiris-biotech.de These reagents are essential for achieving high yields and minimizing side reactions. fluorochem.co.uk

Key classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. merckmillipore.compeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often incorporated. fluorochem.co.ukmerckmillipore.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency, especially in coupling sterically hindered amino acids. merckmillipore.compeptide.com

Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are among the most effective for amide bond formation. merckmillipore.comnih.gov HATU, which incorporates the 7-azabenzotriazole moiety, is particularly reactive and beneficial for challenging couplings. merckmillipore.compeptide.com COMU®, an oxyma-based uronium salt, is noted for its high reactivity and stability. merckmillipore.com

The selection of a coupling reagent and the reaction conditions are tailored to the specific substrates. The table below summarizes common coupling reagents and their typical applications.

| Coupling Reagent Class | Example(s) | Key Features & Applications |

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Often used with additives (e.g., HOBt) to minimize side reactions. iris-biotech.demerckmillipore.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, particularly for hindered couplings and N-methylated amino acids. peptide.com |

| Aminium/Uronium Salts | HBTU, HATU, COMU® | Very reactive, fast reaction times, low racemization. merckmillipore.com HATU is excellent for difficult couplings. peptide.com |

| Other | T3P® (Propylphosphonic Anhydride) | High yields, byproducts are easily removed. Useful in commercial production. fluorochem.co.uk |

Catalytic direct amidation methods are emerging as more atom-economical and environmentally friendly alternatives to stoichiometric coupling reagents. catalyticamidation.info These methods avoid the generation of large amounts of chemical waste. catalyticamidation.infonih.gov

Several catalytic systems have been explored:

Boron-based Catalysts: Boronic acids can catalyze the direct condensation of carboxylic acids and amines, often by forming a reactive acyloxyboronate intermediate. catalyticamidation.info

Metal Catalysis: Lewis acidic metals such as iron(III) chloride have been shown to catalyze direct amidation from esters under solvent-free conditions. mdpi.com Nickel-catalyzed systems have also been developed for the amidation of methyl esters and for the challenging transamidation of secondary amides. mdpi.comnih.gov

Oxidative Amidation: Rhodium catalysts, in the presence of an oxidant, can facilitate the oxidative amination of aldehydes with secondary amines to yield amides. researchgate.net

While these catalytic methods are promising, direct thermal condensation of carboxylic acids and amines is also possible but typically requires high temperatures (above 160 °C) to overcome the formation of unreactive ammonium carboxylate salts. mdpi.com

Functionalization and Derivatization Approaches for the Piperidine Moiety in this compound Synthesis

The piperidine ring is a common scaffold in pharmaceuticals and offers multiple sites for functionalization to modulate a compound's properties. researchgate.netresearchgate.net

The nitrogen atom of the piperidine ring is a primary site for modification.

N-Alkylation: This is commonly achieved by reacting the piperidine with an alkyl halide (e.g., propyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to neutralize the acid formed. researchgate.net Solvents such as acetonitrile (B52724) or DMF are typically used. researchgate.net Another powerful method is reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: The introduction of an acyl group onto the piperidine nitrogen can be accomplished using acyl chlorides or anhydrides. This reaction converts the secondary amine into a tertiary amide.

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org When substituents are introduced, their stereochemistry can significantly influence the molecule's biological activity. nih.govresearchgate.net

Substituents at C3 and C4: The introduction of substituents at the 3- or 4-positions of the piperidine ring can create stereoisomers (cis/trans). researchgate.net Studies on fentanyl analogs have shown that the stereochemistry and the size of substituents at the 3-position can drastically affect analgesic potency, suggesting that steric factors are critical. researchgate.netsemanticscholar.org For instance, groups larger than a methyl at the C3 position tend to reduce potency. researchgate.net

Conformational Effects: The orientation of substituents (axial vs. equatorial) can impact receptor binding. For example, in some fentanyl analogs, a 4-axial substitution in the piperidine ring leads to low or no affinity for the σ1 receptor. mdpi.com The conformation of the piperidine ring and its substituents is crucial for achieving the correct spatial arrangement for interaction with biological targets. nih.gov

Direct C-H functionalization is an advanced strategy for modifying the piperidine ring at specific positions (C2, C3, or C4), often guided by the choice of catalyst and directing groups. researchgate.netnih.gov This approach allows for late-stage modification of complex molecules. acs.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, research into greener solvent options for acylation and reductive amination reactions is ongoing. Potential green solvents include ionic liquids and deep eutectic solvents, which can offer advantages in terms of recyclability and reduced volatility. For example, the use of a deep eutectic solvent composed of choline chloride and zinc chloride has been explored as a dual catalyst and green solvent for Friedel-Crafts acylation reactions, which are mechanistically related to the N-acylation step.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they can be used in small amounts and can be recycled and reused. In the context of the synthesis of this compound, the hydrogenation step for the removal of a benzyl protecting group (if used) can be catalyzed by metals like palladium on carbon. Research into more sustainable and efficient catalysts is an active area of green chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The reductive amination and acylation steps in the synthesis of this compound can often be performed at or near room temperature, contributing to a more energy-efficient process.

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Atom Economy | The acylation and reductive amination steps generally have good atom economy. | Investigating protecting-group-free synthetic strategies to further improve overall atom economy. |

| Safer Solvents | Dichloromethane is a common solvent but has environmental concerns. | Exploring the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) for the reaction steps. |

| Catalysis | Use of catalytic hydrogenation for deprotection (in alternative routes). | Development of more efficient and recyclable catalysts for the key reaction steps. |

| Energy Efficiency | Reactions are often conducted at or near room temperature. | Optimizing reaction conditions to minimize heating or cooling requirements. |

| Waste Reduction | Purification by chromatography can generate significant solvent waste. | Developing crystallization-based purification methods to reduce solvent usage. |

Precursor Chemistry and Synthesis of Key Intermediates for this compound

N-Boc-4-piperidone: This is a widely used and commercially available starting material. Its piperidone structure allows for the introduction of the amino group at the 4-position, and the Boc (tert-butoxycarbonyl) protecting group provides a stable and easily removable handle to protect the piperidine nitrogen during the initial synthetic steps.

Synthesis of 4-(Propylamino)piperidine Derivatives: A crucial intermediate is the N-propylated 4-aminopiperidine. A common method for its synthesis is the reductive amination of a protected 4-piperidone.

From N-Boc-4-piperidone: As previously mentioned, the reaction of N-Boc-4-piperidone with propylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) yields tert-butyl 4-(propylamino)piperidine-1-carboxylate. This intermediate is then ready for the subsequent acylation step.

Synthesis of N-(piperidin-4-yl)propanamide: Another key intermediate is the acylated piperidine without the N-propyl group. This can be prepared and then alkylated.

Acylation of 4-amino-1-Boc-piperidine: Commercially available 4-amino-1-Boc-piperidine can be acylated with propanoyl chloride or propionic anhydride to give tert-butyl 4-(propanamido)piperidine-1-carboxylate. The Boc group can then be removed to provide N-(piperidin-4-yl)propanamide, which can then be N-propylated.

The choice of protecting groups is a critical aspect of the precursor synthesis. The Boc group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions. Other protecting groups, such as the benzyl group, can also be employed. The benzyl group can be removed by catalytic hydrogenation, which is considered a green deprotection method.

| Precursor/Intermediate | Starting Material(s) | Key Reaction | Purpose |

| tert-butyl 4-(propylamino)piperidine-1-carboxylate | N-Boc-4-piperidone, Propylamine | Reductive Amination | Introduces the N-propyl group onto the 4-amino position while the piperidine nitrogen is protected. |

| N-(piperidin-4-yl)propanamide | 4-amino-1-Boc-piperidine, Propanoyl chloride | Acylation followed by Deprotection | Creates the propanamide functionality on the 4-amino group, leaving the piperidine nitrogen free for subsequent alkylation. |

| N-propyl-4-aminopiperidine | N-Boc-4-piperidone, Propylamine | Reductive Amination followed by Deprotection | Provides the core N-propylated 4-aminopiperidine structure. |

Computational and Theoretical Investigations of N Piperidin 4 Yl N Propylpropanamide

Theoretical Studies on Reaction Mechanisms Involved in N-(piperidin-4-yl)-N-propylpropanamide Synthesis

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction. In this process, a nucleophilic amine, N-propyl-piperidin-4-amine, attacks an electrophilic acyl compound, such as propanoyl chloride or propanoic anhydride, leading to the formation of the final amide product. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the energetics and molecular dynamics of this transformation. These investigations focus on mapping the potential energy surface of the reaction to elucidate the detailed step-by-step mechanism.

A common synthetic route involves the reaction of N-propyl-piperidin-4-amine with propanoyl chloride, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. Computational models of this reaction mechanism typically identify a two-step process involving a tetrahedral intermediate.

Key Stages of the Reaction Mechanism:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of N-propyl-piperidin-4-amine attacking the electrophilic carbonyl carbon of propanoyl chloride. This leads to the formation of a transient tetrahedral intermediate. Computational studies focus on calculating the activation energy required to reach the first transition state (TS1), which represents the energy barrier for the formation of this intermediate.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate then collapses. This step involves the reformation of the carbonyl double bond and the expulsion of the chloride ion as the leaving group. This process proceeds through a second transition state (TS2). Theoretical calculations are used to determine the energy barrier associated with this step. The departure of the chloride ion is followed by the deprotonation of the nitrogen atom, often facilitated by a base, to yield the stable amide product, this compound.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | N-propyl-piperidin-4-amine + Propanoyl chloride | 0.00 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +12.5 |

| Tetrahedral Intermediate | Covalent adduct of the two reactants | -5.2 |

| Transition State 2 (TS2) | Expulsion of the chloride leaving group | +8.7 |

| Products | This compound + HCl | -25.8 |

Note: The data presented in this table is illustrative of typical findings from a DFT study and is intended to represent the type of data generated in such theoretical investigations.

Advanced Analytical Methodologies for N Piperidin 4 Yl N Propylpropanamide Research

Chromatographic Method Development for Purity Profiling and Impurity Identification of N-(piperidin-4-yl)-N-propylpropanamide

The purity of this compound is a critical parameter, and its assessment relies heavily on high-resolution chromatographic techniques. These methods are essential for separating the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity profiling of this compound due to its high separation efficiency and sensitivity. marshall.edu The development of an effective HPLC method involves the systematic optimization of several key parameters to achieve the desired separation of the target compound from potential impurities. nih.gov

A reversed-phase HPLC method is commonly employed for compounds of this nature. The optimization of such a method would typically involve the evaluation of stationary phase chemistry, mobile phase composition, pH, and column temperature. For this compound, a C18 column is a suitable starting point for the stationary phase, offering a good balance of hydrophobicity. unodc.org

The mobile phase composition is a critical factor influencing retention and selectivity. A typical mobile phase for a compound like this compound would consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer or an acid, like formic acid or trifluoroacetic acid, is often necessary to control the ionization of the basic piperidine (B6355638) nitrogen and ensure good peak shape. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for impurity profiling as it allows for the effective elution of compounds with a wide range of polarities. nih.gov

The following table outlines a hypothetical optimized HPLC method for the analysis of this compound, based on common practices for similar molecules.

Table 1: Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) can be a viable alternative for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. For many piperidine derivatives, GC analysis is feasible. researchgate.netgoogle.com The primary advantage of GC is its high resolution and, when coupled with a mass spectrometer (GC-MS), its excellent identification capabilities. researchgate.net

For the analysis of this compound, a capillary GC column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5), would be appropriate. google.com The injector and detector temperatures must be optimized to ensure efficient vaporization of the analyte without causing thermal degradation. A temperature-programmed elution, where the column temperature is gradually increased, is typically used to ensure the separation of compounds with different boiling points. google.com

The following table presents a potential set of GC-MS parameters for the analysis of this compound.

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), then to 300 °C at 15 °C/min (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and the identification of its impurities. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the electronic environment, number of neighboring protons, and the relative number of protons in a given signal, respectively. libretexts.org For this compound, one would expect to see distinct signals for the propyl group protons, the piperidine ring protons, and the propanamide methylene (B1212753) and methyl protons. libretexts.org

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. researchgate.net The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. researchgate.net

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar structures. ipb.ptnih.gov

Table 3: Predicted NMR Data for this compound | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | | ~ 0.9 | Triplet | -CH₂-CH₃ (propyl) | | | ~ 1.1 | Triplet | -CH₂-CH₃ (propanamide) | | | ~ 1.5-1.7 | Multiplet | -CH₂-CH₂-CH₃ (propyl) & Piperidine-H | | | ~ 2.4 | Quartet | -CO-CH₂-CH₃ (propanamide) | | | ~ 2.6-2.8 | Multiplet | Piperidine-H | | | ~ 3.1-3.3 | Multiplet | -N-CH₂-CH₂- (propyl) | | | ~ 3.8-4.0 | Multiplet | -N-CH- (piperidine) | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | | ~ 10-12 | -CH₂-CH₃ (propyl & propanamide) | | | ~ 20-22 | -CH₂-CH₂-CH₃ (propyl) | | | ~ 28-30 | -CO-CH₂-CH₃ (propanamide) | | | ~ 30-32 | Piperidine-C | | | ~ 48-50 | Piperidine-C | | | ~ 50-52 | -N-CH₂- (propyl) | | | ~ 55-57 | -N-CH- (piperidine) | | | ~ 173-175 | -C=O (amide) |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.orgnih.gov For this compound, both electron ionization (EI) and electrospray ionization (ESI) are suitable ionization techniques.

In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion, allowing for the accurate determination of its molecular weight. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce fragmentation and obtain structural information. semanticscholar.orgwvu.edu The fragmentation of this compound is expected to involve cleavage of the amide bond and fragmentation of the piperidine ring. acs.orgrsc.org

The following table lists the expected major fragment ions for this compound in ESI-MS/MS.

Table 4: Expected ESI-MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|

| [M+H]⁺ | Varies | Cleavage of the N-propyl group |

| [M+H]⁺ | Varies | Loss of the propanamide group |

| [M+H]⁺ | Varies | Fragmentation of the piperidine ring |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Trifluoroacetic Acid |

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques employed to identify the functional groups present within a molecule by probing its vibrational modes. When applied to this compound, these methodologies provide a detailed fingerprint of its molecular structure, confirming the presence of key chemical moieties and offering insights into its bonding environment.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For this compound, the tertiary amide, the secondary amine within the piperidine ring, and the alkyl chains produce characteristic absorption bands.

A key feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group. This peak is typically observed in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is also a significant indicator, usually appearing in the 1250-1350 cm⁻¹ region.

The piperidine ring contributes distinct signals. The N-H stretching vibration of the secondary amine is expected to produce a moderate absorption band in the 3300-3500 cm⁻¹ region. The corresponding N-H bending (scissoring) vibration typically appears around 1590-1650 cm⁻¹. Furthermore, the aliphatic C-H bonds of the propyl group and the piperidine ring result in strong stretching absorption bands in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. Vibrations that are weak or absent in the IR spectrum may produce strong signals in the Raman spectrum, particularly for non-polar bonds. For this compound, Raman spectroscopy is especially useful for characterizing the hydrocarbon backbone. The C-H stretching and bending modes of the alkyl portions of the molecule give rise to prominent peaks. nih.gov The symmetric C-C bond vibrations within the piperidine ring are also readily observed. The carbonyl (C=O) stretch, while strong in the IR spectrum, also typically yields a discernible Raman signal.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule. By analyzing the position, intensity, and shape of the observed bands, researchers can confirm the identity and structural integrity of synthesized this compound.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Piperidine N-H | Stretching | 3300 - 3500 | Medium | Weak |

| Piperidine N-H | Bending | 1590 - 1650 | Medium | Medium |

| Alkyl C-H | Stretching | 2850 - 3000 | Strong | Strong |

| Alkyl CH₂ | Scissoring | 1440 - 1480 | Medium | Medium |

| Tertiary Amide C=O | Stretching | 1630 - 1680 | Strong | Medium |

X-ray Diffraction Methodologies for Solid-State Structure Determination of this compound

X-ray diffraction (XRD) stands as the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. usp.org For a compound such as this compound, XRD techniques, particularly single-crystal X-ray diffraction, can provide unambiguous determination of its solid-state molecular structure, conformation, and packing in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for this purpose. It requires growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. As the X-rays are diffracted by the electron clouds of the atoms in the crystal, a unique diffraction pattern is generated. By analyzing the positions and intensities of the diffracted spots, a complete three-dimensional model of the molecule can be constructed.

This analysis yields a wealth of structural information for this compound, including:

Bond Lengths and Angles: Precise measurement of all interatomic distances and angles, confirming the covalent structure.

Molecular Conformation: The exact spatial orientation of the propyl group relative to the propanamide moiety and the conformation of the piperidine ring (e.g., chair, boat).

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if chiral centers are present.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the piperidine N-H group) and other non-covalent interactions that dictate how the molecules pack together in the crystal. mdpi.com

X-ray Powder Diffraction (XRPD) is another valuable XRD technique that can be applied to a polycrystalline (powder) sample. While it does not provide the atomic-level detail of SC-XRD, XRPD is crucial for characterizing the bulk properties of the solid material. usp.org The technique generates a one-dimensional diffraction pattern (intensity vs. diffraction angle 2θ) that serves as a unique fingerprint for a specific crystalline phase. XRPD is instrumental in identifying the compound, assessing its phase purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. Each polymorph will produce a distinct XRPD pattern.

The data obtained from a single-crystal XRD experiment are typically summarized in a crystallographic information file (CIF) and include key parameters such as the crystal system, space group, and unit cell dimensions.

Table 2: Example of Crystallographic Data Obtainable from Single-Crystal XRD Analysis This table illustrates the type of parameters determined through SC-XRD analysis and does not represent actual experimental data for this compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₁₁H₂₂N₂O |

| Formula Weight | Molar mass of the compound | 198.31 g/mol |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic) | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c | Unit cell dimensions along the axes | a = 10.12 Å, b = 8.45 Å, c = 15.33 Å |

| α, β, γ | Angles of the unit cell | α = 90°, β = 98.5°, γ = 90° |

| Volume (V) | Volume of the unit cell | 1295.6 ų |

| Z | Number of molecules in the unit cell | 4 |

Solid State Chemistry and Crystal Engineering of N Piperidin 4 Yl N Propylpropanamide

Investigation of Polymorphism and Pseudopolymorphism in N-(piperidin-4-yl)-N-propylpropanamide

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. researchgate.net These different forms, known as polymorphs, can exhibit distinct physicochemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The structural flexibility of this compound, arising from the rotatable bonds associated with the propyl group and the conformation of the piperidine (B6355638) ring, suggests a high potential for polymorphism. Different crystallization conditions, such as solvent choice, temperature, and cooling rate, can lead to the formation of various polymorphic forms. nih.gov Each polymorph would possess a unique molecular packing and intermolecular interaction profile, potentially affecting its melting point, solubility, and dissolution rate.

The investigation of polymorphism for this compound would involve systematic screening experiments. thepharmamaster.com Crystallization from a diverse range of solvents under various conditions is a primary strategy. The resulting solids are then analyzed using techniques such as Powder X-ray Diffraction (PXRD), which can distinguish between different crystal lattices based on their unique diffraction patterns. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also crucial for identifying different forms by their thermal behavior. mdpi.com

The presence of hydrogen bond donors (the piperidine N-H) and acceptors (the amide oxygen and nitrogen) makes this compound susceptible to forming pseudopolymorphs, particularly hydrates when crystallized from aqueous solutions. TGA is especially useful for detecting these forms by identifying weight loss corresponding to the evaporation of the trapped solvent upon heating. tainstruments.com

Table 1: Illustrative Powder X-ray Diffraction (PXRD) Data for Hypothetical Polymorphs of this compound

| 2θ Angle (°) - Form A | Relative Intensity (%) | 2θ Angle (°) - Form B | Relative Intensity (%) |

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 65 | 11.8 | 100 |

| 15.8 | 40 | 16.5 | 50 |

| 19.1 | 75 | 20.4 | 90 |

| 21.6 | 55 | 22.1 | 60 |

| 25.0 | 30 | 26.3 | 45 |

This interactive table provides hypothetical PXRD peak positions to illustrate how different polymorphs would yield distinct diffraction patterns.

Cocrystallization and Salt Formation Strategies for this compound

Beyond polymorphism, the solid-state properties of this compound can be intentionally modified through cocrystallization and salt formation. nih.gov These crystal engineering techniques aim to improve properties like solubility and stability by introducing a second, pharmaceutically acceptable molecule (a coformer or an acid) into the crystal lattice. nih.gov

Salt Formation: The presence of a basic piperidine nitrogen makes this compound an excellent candidate for salt formation. Reacting the compound with a suitable acid can form a crystalline salt with potentially improved aqueous solubility and dissolution characteristics. The choice of the acid is critical and is often guided by the pKa difference between the API and the acid. Common pharmaceutically acceptable acids for this purpose include hydrochloric, sulfuric, citric, maleic, and fumaric acids. google.com The resulting salt's crystal structure is stabilized by the strong ionic interaction between the protonated piperidine and the acid's anion.

Cocrystallization: Cocrystals are multi-component crystals where the API and a coformer are held together by non-ionic interactions, primarily hydrogen bonds. nih.gov For this compound, the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), making it an ideal site for forming robust hydrogen bonds with suitable coformers. nih.gov Coformers are selected based on their ability to form predictable hydrogen-bonding patterns, known as supramolecular synthons, with the API. oceanicpharmachem.com Examples of potential coformers could include dicarboxylic acids (e.g., succinic acid, adipic acid) or other molecules with complementary hydrogen bonding sites.

Table 2: Potential Strategies for Solid-Form Modification

| Strategy | Interacting Molecule | Key Interaction | Potential Outcome |

| Salt Formation | Pharmaceutically acceptable acids (e.g., HCl, Citric Acid) | Ionic bond (Piperidinium-Anion) | Enhanced solubility, modified dissolution rate |

| Cocrystallization | Coformers (e.g., Dicarboxylic acids, Amides) | Hydrogen bond (e.g., Amide-Carboxylic Acid) | Improved physical stability, tailored solubility |

This interactive table outlines the primary strategies for creating new solid forms of this compound.

Amorphous Form Generation and Characterization Methodologies for this compound

An amorphous form is a solid state that lacks the long-range molecular order characteristic of crystalline materials. nih.gov Due to this disordered structure, amorphous solids are generally more soluble and have faster dissolution rates than their crystalline counterparts. researchgate.net

Generating the amorphous form of this compound can be achieved through several methods. thepharmamaster.comSpray drying involves dissolving the compound and rapidly evaporating the solvent, leaving behind amorphous particles. Melt quenching is another common technique where the crystalline material is heated above its melting point and then rapidly cooled, preventing the molecules from organizing into a crystal lattice.

The characterization of the amorphous form is crucial to confirm the absence of crystallinity and to determine its physical properties. The primary techniques used are:

Powder X-ray Diffraction (PXRD): An amorphous solid will produce a broad, diffuse halo in its PXRD pattern, in contrast to the sharp peaks observed for crystalline materials.

Differential Scanning Calorimetry (DSC): When heated, an amorphous material exhibits a characteristic glass transition (Tg), which is a reversible change from a hard, glassy state to a more rubbery state. tainstruments.com This is a key indicator of an amorphous phase. DSC can also reveal recrystallization and melting events upon further heating.

Thermal Analysis Methodologies for Solid-State Characterization of this compound

Thermal analysis techniques are indispensable for characterizing the solid-state forms of pharmaceutical compounds by measuring changes in their physical properties as a function of temperature. mdpi.com The two most prominent methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. biomedres.us For this compound, DSC is used to:

Determine the melting point and enthalpy of fusion of crystalline forms. Different polymorphs will typically have different melting points.

Detect polymorphic transitions, which appear as endothermic or exothermic events before the final melting.

Identify the glass transition (Tg) of the amorphous form. tainstruments.com

Assess the purity of a crystalline sample, as impurities can cause a depression and broadening of the melting peak.

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. tainstruments.com It is particularly useful for:

Assessing the thermal stability and decomposition temperature of the compound.

Identifying and quantifying the presence of solvent molecules in pseudopolymorphs (solvates or hydrates). A step-wise mass loss corresponding to the boiling point of the solvent is indicative of a solvate. biomedres.us

Table 3: Hypothetical Thermal Analysis Data for Different Solid Forms

| Solid Form | DSC Event | Temperature (°C) | TGA Mass Loss (%) | Interpretation |

| Polymorph A | Melting (Endotherm) | 155 | < 0.5% below 200°C | Anhydrous, stable crystalline form. |

| Polymorph B | Melting (Endotherm) | 148 | < 0.5% below 200°C | Metastable crystalline form. |

| Hydrate | Dehydration (Endotherm) | 95-110 | ~10.2% | Monohydrate pseudopolymorph. |

| Amorphous | Glass Transition (Tg) | 60 | < 0.5% below 200°C | Amorphous solid form. |

This interactive table presents hypothetical DSC and TGA data to illustrate how these methods differentiate between various solid forms of this compound.

Principles of Crystal Engineering Applied to this compound to Control Solid-State Arrangement

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. oceanicpharmachem.comiqpc.com For this compound, the goal is to manipulate its solid-state arrangement to achieve desired physicochemical properties. This is accomplished by understanding and utilizing the non-covalent interactions the molecule can form. researchgate.net

The key functional groups for directing the crystal packing of this compound are the secondary amide and the secondary amine of the piperidine ring. These groups can participate in strong and directional hydrogen bonds. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. The piperidine N-H also serves as a donor.

By applying the principles of supramolecular synthons—robust and predictable patterns of intermolecular interactions—it is possible to design new solid forms like cocrystals. nih.gov For instance, the amide group can form a well-known "amide-acid heterosynthon" by cocrystallizing with a carboxylic acid. This involves a pair of hydrogen bonds between the amide and the carboxylic acid group. By selecting different dicarboxylic acids as coformers, it may be possible to systematically alter the crystal packing and, consequently, the material's properties. This rational design approach transforms the process of finding new solid forms from a trial-and-error screening into a targeted molecular design strategy. nih.gov

Chemical Reactivity and Functionalization of N Piperidin 4 Yl N Propylpropanamide

Systematic Derivatization Studies of N-(piperidin-4-yl)-N-propylpropanamide for Chemical Modification

N-Alkylation: The nucleophilic secondary amine readily reacts with various alkylating agents, such as alkyl halides (e.g., bromides, chlorides) or tosylates, in the presence of a base to neutralize the resulting acid. This reaction is a cornerstone for incorporating diverse alkyl and aryl-alkyl groups onto the piperidine (B6355638) nitrogen. For instance, reaction with 2-phenylethyl bromide yields N-(1-(2-phenylethyl)piperidin-4-yl)-N-propylpropanamide, a core structure found in various synthetic opioids.

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or acid anhydrides. This reaction forms a new amide bond, converting the secondary amine into a tertiary amide. This modification significantly alters the basicity and nucleophilicity of the piperidine nitrogen.

Reductive Amination: Another powerful method for functionalization is reductive amination. This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This process allows for the introduction of a broad range of substituted alkyl groups at the N-1 position of the piperidine ring.

The table below summarizes these key derivatization reactions.

| Reaction Type | Reagent Class | General Product Structure |

| N-Alkylation | Alkyl Halide (R-X) | N-(1-alkyl-piperidin-4-yl)-N-propylpropanamide |

| N-Acylation | Acyl Chloride (R-COCl) | N-(1-acyl-piperidin-4-yl)-N-propylpropanamide |

| Reductive Amination | Aldehyde (R-CHO) | N-(1-alkyl-piperidin-4-yl)-N-propylpropanamide |

Stability and Chemical Degradation Pathway Studies of this compound (excluding biological metabolism)

While specific experimental stability studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be predicted based on the chemical properties of its constituent functional groups: the tertiary amide and the secondary amine within the piperidine ring. The primary non-biological degradation pathway of concern is hydrolysis of the amide bond.

Amide Hydrolysis: Tertiary amides are known to be significantly more resistant to hydrolysis than primary or secondary amides and esters. However, under forcing conditions, such as refluxing in strong aqueous acid or base, the amide bond can be cleaved. researchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ultimately leads to the cleavage of the C-N bond, yielding propanoic acid and N-propylpiperidin-4-amine.

Base-Catalyzed Hydrolysis: Under strong alkaline conditions (e.g., refluxing NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to form a carboxylate salt (sodium propanoate) and N-propylpiperidin-4-amine. researchgate.net This pathway generally requires more vigorous conditions (higher temperatures and concentrations) than ester hydrolysis. researchgate.net

Oxidative Degradation: The nitrogen atom in the piperidine ring could be susceptible to oxidation, although this typically requires specific oxidizing agents and is a less common degradation route compared to hydrolysis under standard storage conditions.

The following table outlines the potential chemical degradation pathways.

| Degradation Pathway | Conditions | Major Degradation Products |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl), Heat | Propanoic Acid, N-propylpiperidin-4-amine |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH), Heat | Sodium Propanoate, N-propylpiperidin-4-amine |

This compound as a Synthetic Building Block for Complex Chemical Architectures

This compound serves as a valuable synthetic building block, or intermediate, in the construction of more complex molecules, particularly in the field of medicinal chemistry. Its structure provides a pre-functionalized piperidine scaffold that can be readily elaborated into a variety of target compounds.

The utility of this compound as a building block lies in the strategic disconnection of a larger target molecule. The this compound core represents a significant portion of the final structure, and its synthesis is often a key step. The final complexity is then achieved by attaching a desired moiety to the reactive secondary amine of the piperidine ring.

A prime example is its use in the synthesis of fentanyl analogues. In these multi-step syntheses, the this compound intermediate is reacted in a final key step with an electrophile to install the group responsible for modulating biological activity. The most common reaction is the N-alkylation with a substituted phenylethyl halide, such as 2-phenylethyl bromide or a derivative thereof. This reaction connects the piperidine core to an aromatic system, completing the complex architecture of the target molecule.

The table below illustrates how this compound can be used as a building block to generate more complex chemical structures.

| Building Block | Reactant | Resulting Complex Molecule |

| This compound | 2-Phenylethyl bromide | N-(1-(2-phenylethyl)piperidin-4-yl)-N-propylpropanamide |

| This compound | 2-(4-Fluorophenyl)ethyl bromide | N-(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)-N-propylpropanamide |

| This compound | Benzyl chloride | N-(1-benzylpiperidin-4-yl)-N-propylpropanamide |

Process Chemistry and Scale Up Considerations for N Piperidin 4 Yl N Propylpropanamide

Reaction Engineering Principles Applied to N-(piperidin-4-yl)-N-propylpropanamide Synthesis

The synthesis of this compound would likely follow established synthetic routes for similar N-acylated piperidine (B6355638) derivatives. A probable synthetic pathway involves the acylation of a suitable piperidine precursor. The core of applying reaction engineering principles lies in understanding the kinetics, thermodynamics, and transport phenomena of the involved chemical transformations.

Key Reaction Steps and Engineering Considerations:

A plausible synthesis would involve the reaction of N-propyl-N-(piperidin-4-yl)amine with propionyl chloride or a related acylating agent.

Reaction Kinetics: Understanding the rate of reaction is crucial for determining reactor sizing, residence time, and optimal temperature profiles. The acylation is typically a fast reaction, but side reactions can occur if conditions are not carefully controlled.

Mass Transfer: In a heterogeneous reaction mixture (e.g., if reactants are not fully soluble), the rate of mass transfer between phases could be the rate-limiting step. Adequate mixing and agitation are critical to ensure that the reaction proceeds efficiently.

Heat Transfer: Acylation reactions are often exothermic. Effective heat removal is essential to prevent temperature excursions that could lead to side product formation or unsafe operating conditions. The design of the reactor's cooling system is a critical engineering parameter.

Reactor Selection: The choice of reactor (e.g., batch, semi-batch, or continuous flow) will depend on the scale of production, reaction kinetics, and safety considerations. For large-scale production, continuous flow reactors can offer advantages in terms of safety, process control, and consistency.

Process Optimization Methodologies for Efficient Production of this compound

Process optimization aims to identify the ideal operating conditions to maximize yield, minimize costs, and ensure product quality. mt.com Methodologies such as Design of Experiments (DoE) are powerful tools for systematically exploring the effects of multiple process variables.

Critical Process Parameters (CPPs) for Optimization:

For the synthesis of this compound, the following CPPs would likely be investigated:

Temperature: Affects reaction rate and impurity formation.

Reactant Stoichiometry: The molar ratio of the piperidine precursor to the acylating agent can impact yield and the level of unreacted starting materials.

Solvent Selection: The choice of solvent influences reactant solubility, reaction rate, and the impurity profile.

Reaction Time: Optimizing the reaction time ensures complete conversion while minimizing the formation of degradation products.

pH/Base: The presence and type of base to scavenge the acid byproduct (e.g., HCl if propionyl chloride is used) is critical.

A typical DoE study might involve a factorial or response surface methodology to model the relationship between these CPPs and the Critical Quality Attributes (CQAs) of the final product, such as purity and yield.

Table 1: Illustrative Design of Experiments (DoE) for Process Optimization

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 0 | 25 | 50 |

| Reactant Molar Ratio | 1:1.1 | 1:1.3 | 1:1.5 |

| Base Equivalence | 1.2 | 1.5 | 2.0 |

This systematic approach allows for the development of a robust process with a well-defined design space. americanpharmaceuticalreview.com

Impurity Profiling and Control Strategies in this compound Manufacturing

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. wikipedia.orgresearchgate.net Impurities can originate from starting materials, intermediates, side reactions, or degradation. researchgate.net For this compound, potential impurities would be analogous to those found in the synthesis of related compounds like fentanyl. nih.govresearchgate.net

Potential Impurities and Their Sources:

Unreacted Starting Materials: Residual N-propyl-N-(piperidin-4-yl)amine or propionyl chloride.

Over-acylated Products: Di-acylation or other secondary reactions.

By-products from Side Reactions: Impurities arising from reactions with the solvent or other components in the reaction mixture.

Degradation Products: Formed during the reaction, work-up, or storage.

Control Strategies:

Starting Material Control: Implementing stringent specifications for all raw materials.

Process Parameter Control: Operating within the established design space to minimize the formation of process-related impurities.

Purification Procedures: Developing effective crystallization or chromatographic methods to remove impurities.

Analytical Monitoring: Using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify impurities. researchgate.net

Table 2: Potential Impurities and Analytical Control Methods

| Impurity Type | Potential Compound | Analytical Method |

| Starting Material | N-propyl-N-(piperidin-4-yl)amine | HPLC, GC-MS |

| Reagent-related | Propionic acid | HPLC, IC |

| Process-related | Di-propionyl piperidine derivative | HPLC, LC-MS |

| Degradation | Hydrolysis product | HPLC, LC-MS |

Development and Implementation of Process Analytical Technology (PAT) for this compound Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. wikipedia.org The goal of PAT is to ensure final product quality. wikipedia.org For the synthesis of this compound, PAT could be implemented to monitor key reaction parameters in real-time.

Potential PAT Applications:

Reaction Monitoring: In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be used to monitor the consumption of reactants and the formation of the product in real-time. This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to prolonged reaction times.

Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization, ensuring consistent physical properties of the API.

Moisture Content: Near-Infrared (NIR) spectroscopy can be used for the at-line or in-line determination of moisture content in the final product.

Table 3: Application of PAT in this compound Synthesis

| Process Step | PAT Tool | Parameter Monitored | Benefit |

| Acylation Reaction | In-situ FTIR/Raman | Reactant/Product Concentration | Real-time reaction endpoint determination, improved process control |

| Crystallization | FBRM, PVM | Particle size, crystal habit | Consistent API physical properties, improved filtration and drying |

| Drying | NIR Spectroscopy | Moisture Content | Optimization of drying time, prevention of over-drying |

By integrating these process chemistry and engineering principles, the manufacturing process for this compound can be developed to be robust, efficient, and capable of consistently producing a high-quality active pharmaceutical ingredient.

Future Directions and Emerging Research Avenues for N Piperidin 4 Yl N Propylpropanamide

Exploration of Unexplored Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of N-substituted piperidine (B6355638) amides exist, future research could focus on developing more efficient, sustainable, and innovative synthetic routes. The exploration of novel catalytic systems is a key aspect of this endeavor.

Furthermore, exploring enzymatic catalysis or biocatalysis presents a green chemistry approach to synthesizing N-(piperidin-4-yl)-N-propylpropanamide and its analogues. Enzymes could offer high chemo-, regio-, and stereoselectivity, which is particularly advantageous when creating chiral derivatives. The use of flow chemistry is another promising direction, allowing for precise control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Research in this area could focus on optimizing reaction conditions within microreactors to maximize yield and purity.

Table 1: Potential Catalytic Systems for Future Synthesis

| Catalytic System | Potential Advantage | Research Focus |

|---|---|---|

| Transition Metal Catalysis (e.g., Palladium, Copper) | High efficiency in C-N bond formation and amide coupling. | Development of novel ligands to improve catalyst activity and selectivity for the specific substrates. |

| Organocatalysis | Avoidance of heavy metal contamination, often milder reaction conditions. | Design of chiral organocatalysts for asymmetric synthesis of derivatives. |

| Biocatalysis (e.g., Lipases, Amide Ligases) | High selectivity, environmentally friendly conditions. | Enzyme screening and engineering to find suitable biocatalysts for the propanamide synthesis. |

| Photocatalysis | Use of light to drive reactions, enabling unique transformations. | Exploring visible-light-mediated pathways for amide bond formation under mild conditions. |

Advanced Applications of Computational Modeling in Structure-Property Relationships (excluding biological activity)

Computational chemistry offers powerful tools to predict and understand the physicochemical properties of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can elucidate structure-property relationships that are independent of biological activity.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features with physical properties such as solubility, melting point, and chromatographic retention times. nih.gov By building these models, researchers can computationally screen virtual libraries of derivatives to identify candidates with desired physicochemical characteristics before undertaking their synthesis. scribd.com This in silico approach can save significant time and resources. nih.gov

Table 2: Physicochemical Properties of this compound for Computational Study

| Property | Computational Method | Potential Application of Data |

|---|---|---|

| Molecular Geometry and Conformation | DFT, Molecular Mechanics | Understanding steric effects and predicting reactivity. |

| Electronic Properties (HOMO/LUMO, Dipole Moment) | DFT | Assessing chemical reactivity, stability, and intermolecular interactions. |

| Spectroscopic Properties (IR, NMR spectra) | DFT | Aiding in the structural elucidation of new derivatives. |

| Solubility in various solvents | QSPR, MD Simulations | Guiding formulation development and purification methods. |

| Crystal Packing and Polymorphism | Crystal Structure Prediction Algorithms | Understanding solid-state properties and stability. |

Development of Novel and Hyphenated Analytical Techniques

The robust characterization of this compound and its potential impurities or metabolites necessitates the development and application of advanced analytical techniques. While standard methods like HPLC and GC are useful, future research should focus on more sensitive, specific, and informative hyphenated techniques.

The use of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS-MS) can offer significantly improved resolution and sensitivity for detecting and quantifying the compound and related substances at very low levels. researchgate.net This is particularly important for impurity profiling, which is a critical aspect of chemical quality control. researchgate.net

Another area for development is the use of supercritical fluid chromatography (SFC), which uses supercritical CO2 as the mobile phase. SFC can be a greener alternative to normal and reversed-phase HPLC, reducing solvent consumption. Coupling SFC with mass spectrometry (SFC-MS) could provide a powerful tool for both analytical and preparative-scale separation of this compound derivatives.

Furthermore, the application of advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods (COSY, HSQC, HMBC) and coupling NMR with liquid chromatography (LC-NMR), can provide unambiguous structural elucidation of unknown impurities or degradation products without the need for their isolation. researchgate.net

Table 3: Emerging Analytical Techniques and Their Applications

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS-MS | High-resolution separation coupled with highly sensitive and specific mass detection. | Trace level quantification, impurity identification, and metabolite profiling. |

| SFC-MS | Chromatography using a supercritical fluid mobile phase coupled to a mass spectrometer. | Chiral separations of stereoisomers, green analytical chemistry. |

| LC-NMR-DAD-MS | Integration of liquid chromatography with NMR, diode array detection, and mass spectrometry. | Unambiguous structure elucidation of unknown compounds in complex mixtures. |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size and shape in the gas phase. | Differentiating isomers and conformers, enhancing peak capacity in complex sample analysis. |

Potential Non-Pharmacological Applications of this compound Derivatives (e.g., as chemical probes, materials components)

Beyond potential therapeutic roles, the structural features of this compound make it and its derivatives interesting candidates for various non-pharmacological applications.

One of the most promising areas is their development as chemical probes . rjraap.com A chemical probe is a small molecule used to study biological systems. biorxiv.org By modifying the this compound scaffold—for example, by introducing a reactive group, a fluorescent tag, or a biotin (B1667282) handle—researchers could create tools to identify and validate new protein targets or to elucidate biological pathways. biorxiv.orgscispace.com These probes could be used in techniques like affinity chromatography or chemical proteomics to "fish out" interacting proteins from cell lysates, providing valuable biological insights. biorxiv.org

Another avenue of exploration is in materials science . Piperidine-containing polymers are known for a variety of applications, including as catalysts, resins, and in CO2 capture. Derivatives of this compound could be designed as monomers for polymerization, leading to new materials with unique properties. The amide and piperidine functionalities could impart specific characteristics, such as hydrogen bonding capabilities or pH-responsiveness, to the resulting polymer. These materials could find applications as functional coatings, components of separation membranes, or smart hydrogels.

Table 4: Potential Non-Pharmacological Derivative Applications

| Application Area | Required Derivative Modification | Potential Use Case |

|---|---|---|

| Chemical Probes | Addition of a fluorophore, biotin tag, or photo-crosslinker. | Target identification and validation in cell biology research. |

| Polymer Science | Introduction of a polymerizable group (e.g., vinyl, acrylate). | Creation of novel polymers for CO2 capture or as functional hydrogels. |

| Organic Synthesis | Use as a building block or scaffold. | Synthesis of more complex molecules and combinatorial libraries. |

| Coordination Chemistry | As a ligand for metal complexes. | Development of new catalysts or functional metal-organic frameworks (MOFs). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(piperidin-4-yl)-N-propylpropanamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminopiperidine with propionic anhydride or propionyl chloride under reflux in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). Purification typically employs column chromatography or recrystallization, with yields optimized by controlling stoichiometry (1.5–2.0 equivalents of acylating agent) and reaction time (6–12 hours) .

- Characterization : Confirm structure using -NMR (e.g., δ 1.0–1.2 ppm for propyl CH, δ 2.3–2.6 ppm for piperidinyl NH/CH), -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers validate the purity of This compound for pharmacological studies?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Purity >95% is recommended for in vitro assays.

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (e.g., literature vs. observed) and detect polymorphic impurities .

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture .

Advanced Research Questions

Q. How can conflicting NMR data for This compound be resolved, particularly regarding rotational isomerism?

- Analysis :

- Variable Temperature (VT) NMR : Conduct experiments between 25°C and 60°C to observe coalescence of split peaks, confirming dynamic rotational isomerism.

- Computational Modeling : Use density functional theory (DFT) to predict energy barriers between conformers (e.g., B3LYP/6-31G* level) .

Q. What strategies optimize the compound’s selectivity for target receptors (e.g., opioid or sigma receptors) in structure-activity relationship (SAR) studies?

- Approach :

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., –F, –NO) to the piperidine ring to enhance binding affinity.

- Pharmacophore Mapping : Overlay crystal structures of target receptors (e.g., μ-opioid receptor PDB: 4DKL) to identify critical hydrogen-bonding interactions .

Q. How do solvent polarity and pH affect the stability of This compound in long-term storage?

- Experimental Design :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) and solvents (DMSO, ethanol) at 40°C for 30 days. Monitor degradation via LC-MS.

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order kinetics models .

Q. What analytical techniques best resolve discrepancies in reported LogP values for this compound?

- Methodology :

- Experimental LogP : Use shake-flask method with octanol/water partitioning followed by UV-Vis quantification.

- Chromatographic Derivation : Compare retention times in HPLC with internal standards of known LogP (e.g., n-octanol) .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.